(2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol
Description
Significance of Multifunctionalized Alkenes in Complex Molecule Construction
Multifunctionalized alkenes are invaluable precursors in organic synthesis, offering multiple reaction sites for the construction of intricate molecular frameworks. The presence of diverse functional groups on a rigid alkene scaffold allows for sequential and selective transformations, leading to a rapid increase in molecular complexity. These substrates are central to the synthesis of natural products, pharmaceuticals, and advanced materials, where precise control over stereochemistry and functionality is paramount.
Strategic Importance of Halogenated Organic Scaffolds in Catalytic Transformations
Halogenated organic compounds, particularly vinyl iodides, are highly prized intermediates in modern synthetic chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it highly reactive in a variety of catalytic cross-coupling reactions. This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. The strategic placement of an iodine atom on an organic scaffold, such as in the target molecule, opens up a plethora of possibilities for further molecular elaboration through well-established catalytic methods.
Overview of But-2-ene-1,4-diol Derivatives in Contemporary Chemical Research
But-2-ene-1,4-diol and its derivatives are versatile four-carbon building blocks that have found extensive use in chemical research and industry. nih.govnih.govstenutz.eu They serve as precursors to a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers. The presence of two hydroxyl groups allows for various modifications, such as etherification, esterification, and conversion to other functional groups. The double bond can participate in addition reactions and serves as a key element for controlling the stereochemistry of the final products. The combination of these features makes but-2-ene-1,4-diol derivatives, like the title compound, highly valuable in the synthesis of diverse and complex molecules.
Stereochemical Considerations and (Z)-Configuration of (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol
The stereochemistry of the double bond in this compound is a critical feature that dictates its three-dimensional structure and reactivity. The "(Z)" designation, derived from the German word zusammen (together), indicates that the higher priority substituents on each carbon of the double bond are on the same side. According to the Cahn-Ingold-Prelog priority rules, the benzyl (B1604629) group and the iodine atom are the higher priority groups on their respective carbons. The defined (Z)-geometry is crucial for controlling the stereochemical outcome of subsequent reactions, particularly those involving the vinyl iodide moiety, as many catalytic cross-coupling reactions proceed with retention of configuration. The synthesis of such a specific stereoisomer requires carefully designed synthetic strategies to control the geometry of the double bond. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-11(8-14)10(7-13)6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXBHQKRWZKKNY-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C(CO)I)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C(\CO)/I)/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Retrosynthetic Analysis and Synthetic Planning for 2z 2 Benzyl 3 Iodobut 2 Ene 1,4 Diol
Identification of Key Disconnections in the Carbon Skeleton
The primary disconnection in the carbon skeleton of (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol is the C-C bond between the benzyl (B1604629) group and the butene backbone. This leads to a substituted butene or butyne precursor and a benzyl-containing reagent. A further critical disconnection is within the C4 backbone itself, which can be traced back to a simpler, more readily available starting material like 2-butyne-1,4-diol (B31916). This alkyne is a common precursor for the synthesis of substituted butenes and butenediols. chemicalbook.com
A plausible retrosynthetic pathway is outlined below:
Image is for illustrative purposes only.This analysis suggests that the synthesis could begin from 2-butyne-1,4-diol, which would then undergo a series of transformations to introduce the benzyl and iodo groups and establish the desired (Z)-alkene stereochemistry.
Functional Group Interconversion Strategies for Diol and Alkene Moieties
Functional group interconversion (FGI) is a key aspect of the synthetic plan, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com In this synthesis, the primary FGIs involve the conversion of an alkyne to a (Z)-alkene and the management of the diol functionality.
The central triple bond of a 2-butyne-1,4-diol derivative serves as a versatile handle for the introduction of the substituents and the subsequent stereoselective reduction to the (Z)-alkene. The diol groups can be derived from the starting 2-butyne-1,4-diol or introduced at a later stage. For instance, an alkene can be converted to a diol through dihydroxylation. chemistrysteps.com However, starting with 2-butyne-1,4-diol is a more direct approach.
Retrosynthetic Approaches for the Stereoselective (Z)-Alkene Formation
Achieving the (Z)-stereochemistry of the double bond is a critical challenge. Several methods can be considered for the stereoselective formation of (Z)-alkenes.
One of the most common and effective methods is the partial reduction of an alkyne. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) for the hydrogenation of an alkyne typically yields the corresponding cis or (Z)-alkene.
Alternatively, hydroboration-protonolysis of a terminal alkyne can lead to a (Z)-alkene. Another approach involves the stereodivergent synthesis from vinyl halides and boronic esters, which can be controlled to yield either the (E) or (Z) isomer. bris.ac.uk A method for the stereoselective synthesis of (Z)-1-iodo-1-alkenes from 1,1-diiodo-1-alkenes has also been reported, which could be adapted for this synthesis. elsevierpure.com
Methodologies for the Introduction of the Benzyl and Iodine Substituents
The introduction of the benzyl and iodo groups must be carefully timed and executed to ensure the correct regiochemistry and to avoid unwanted side reactions.
Introduction of the Iodine Substituent: Iodine can be introduced onto an alkene or alkyne through various methods. For instance, the reaction of an alkyne with an iodine source can lead to a diiodoalkene, which can then be selectively reduced. Alternatively, iodination of a pre-formed alkene can be achieved, although this may lead to a mixture of stereoisomers. The use of hypervalent iodine reagents is another powerful method for introducing iodine. nih.gov Elemental iodine can also be used as a catalyst or reagent in various organic transformations.
Introduction of the Benzyl Substituent: The benzyl group can be introduced through several methods. One approach is the reaction of an organometallic reagent, such as a benzyl Grignard or benzylzinc halide, with an electrophilic carbon atom on the butene or butyne precursor. nih.gov For example, the addition of benzylzinc halides to alkenyl(phenyl)iodonium triflates has been shown to be a stereoselective method for the synthesis of trisubstituted alkenes. nih.gov Benzyl iodide can be synthesized via the Finkelstein reaction from benzyl chloride. wikipedia.org
Protecting Group Strategies for the 1,4-Diol Functionality
The hydroxyl groups of the 1,4-diol are reactive and may interfere with some of the planned synthetic steps. Therefore, it is crucial to protect them during the synthesis and deprotect them at a suitable stage. wikipedia.orgorganic-chemistry.org
For a 1,4-diol, common protecting groups include silyl (B83357) ethers (e.g., TBDMS), acetals, or esters. The choice of protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal. stackexchange.comresearchgate.net For instance, if the synthesis involves strongly basic or nucleophilic reagents, an acid-labile protecting group like an acetal (B89532) might be suitable. Conversely, if acidic conditions are to be employed, a base-labile protecting group like an acetate ester would be more appropriate. Given the potential for multiple reaction steps, an orthogonal protecting group strategy, where different protecting groups can be removed under different conditions, could be highly advantageous. organic-chemistry.org
Iv. Transformational Chemistry and Reactivity of 2z 2 Benzyl 3 Iodobut 2 Ene 1,4 Diol
Reactions Involving the Vinyl Iodide Functionality
The vinyl iodide group is a highly valuable handle for carbon-carbon bond formation, primarily through transition metal-catalyzed reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making vinyl iodides particularly reactive substrates in cross-coupling chemistry. wikipedia.org
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, and the vinyl iodide in the title compound is an excellent electrophilic partner for such transformations.
Suzuki Coupling: This reaction would involve the coupling of the vinyl iodide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the stereospecific formation of a new carbon-carbon bond, replacing the iodine atom. For (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol, a Suzuki coupling with an aryl or vinyl boronic acid would yield a tetrasubstituted allylic diol, a structure found in various complex molecules. The reaction generally proceeds with retention of the (Z)-alkene geometry. The direct coupling of benzyl (B1604629) alcohols has also been achieved via Suzuki-Miyaura reactions, highlighting the compatibility of these functional groups under palladium catalysis. rsc.org
Sonogashira Coupling: The Sonogashira reaction couples the vinyl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of a base like an amine. This transformation would convert the iodo-substituted alkene into a conjugated enyne system. Such products are valuable precursors for a variety of further transformations, including pericyclic reactions or the synthesis of complex heterocyclic structures. mdpi.com
Heck Reaction: In a Heck reaction, the vinyl iodide would couple with an alkene in the presence of a palladium catalyst and a base. This reaction would form a new C-C bond at the site of the iodine, extending the carbon skeleton and creating a more complex diene structure. The regioselectivity of the Heck reaction can sometimes be influenced by the electronic nature of the substituents. wikipedia.org
| Reaction | Coupling Partner | Typical Catalyst/Base | Expected Product Type |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | (2Z)-2-benzyl-3-R-but-2-ene-1,4-diol |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | (2Z)-2-benzyl-3-(R-ethynyl)but-2-ene-1,4-diol |
| Heck | H₂C=CHR | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | (E)-2-benzyl-3-(2-R-vinyl)but-2-ene-1,4-diol |
Table 1: Summary of Plausible Palladium-Catalyzed Cross-Coupling Reactions.
Direct nucleophilic substitution at a vinylic carbon is generally difficult compared to sp³-hybridized carbons. quora.com Classical S_N2 reactions are disfavored due to the steric hindrance of the alkene plane and increased electron density, while S_N1 reactions are inhibited by the instability of the resulting vinyl cation. wikipedia.org However, under certain conditions, nucleophilic vinylic substitution (S_NV) can occur through various mechanisms. researchgate.net
For this compound, the presence of adjacent hydroxyl groups could potentially facilitate substitution through anchimeric assistance (neighboring group participation), possibly forming an oxirane intermediate followed by nucleophilic attack. Alternatively, strong nucleophiles in combination with transition metal catalysis (e.g., copper-catalyzed systems) could effect substitution of the iodide. Rearrangements are also a possibility, particularly under acidic conditions where protonation of a hydroxyl group could lead to its elimination and subsequent carbocation-mediated shifts.
The weak C-I bond makes the vinyl iodide an excellent precursor for generating a vinyl radical. This can be achieved using radical initiators such as tributyltin hydride (Bu₃SnH) with AIBN or through photolysis.
Radical Cyclization: If an appropriate radical acceptor is present in the molecule or added in-situ, the initially formed vinyl radical can undergo intramolecular cyclization, a powerful method for ring construction. wikipedia.orgnih.gov
Reductive Dehalogenation: In the absence of a suitable trapping agent, the vinyl radical will abstract a hydrogen atom from the reaction medium (e.g., from Bu₃SnH) to afford the reduced product, (2Z)-2-benzylbut-2-ene-1,4-diol. This reaction provides a method to selectively remove the iodine atom while preserving the alkene and diol functionalities.
Transformations of the (Z)-Alkene Moiety
The electron-rich, trisubstituted (Z)-alkene is a site of reactivity for various addition reactions. The stereochemical outcome of these reactions is often influenced by the existing stereochemistry and the directing effects of the proximal allylic hydroxyl groups.
Dihydroxylation of the alkene would lead to the formation of a butane-1,2,3,4-tetraol derivative, a highly functionalized and stereochemically rich structure.
Syn-Dihydroxylation: This transformation introduces two hydroxyl groups to the same face of the double bond. Standard reagents for this include osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The facial selectivity of the attack on the (Z)-alkene would be directed by the allylic substituents. According to established models, the incoming oxidant will typically approach from the face opposite to the largest group at the adjacent stereocenter to minimize steric hindrance.
Anti-Dihydroxylation: This process adds two hydroxyl groups to opposite faces of the double bond and is typically achieved in a two-step sequence. The first step is the epoxidation of the alkene, followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.org The nucleophilic attack by water occurs from the backside relative to the epoxide oxygen, ensuring anti-stereochemistry.
| Desired Stereochemistry | Reagent System | Mechanism |
| Syn-diol | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Concerted [3+2] cycloaddition |
| Anti-diol | 1. m-CPBA 2. H₃O⁺ | Epoxidation followed by S_N2-type ring opening |
Table 2: Reagent Systems for Diastereoselective Dihydroxylation.
Epoxidation of the alkene in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield a tetrasubstituted epoxide. The stereoselectivity of this epoxidation is expected to be high, directed by the allylic hydroxyl groups which can form hydrogen bonds with the peroxy acid, delivering the oxygen atom to the syn face of the alkene.
The resulting epoxide is a versatile intermediate. Its ring-opening can be controlled by the reaction conditions:
Acid-Catalyzed Ring Opening: Under acidic conditions (e.g., H₃O⁺), the nucleophile (water) will preferentially attack the more substituted carbon atom that can best stabilize a partial positive charge. wikipedia.org
Base-Catalyzed Ring Opening: Under basic conditions (e.g., NaOH), the nucleophile will attack the less sterically hindered carbon atom of the epoxide ring in a classic S_N2 fashion.
These two modes of ring-opening would lead to the formation of two different regioisomeric triol products, further demonstrating the synthetic utility of the parent compound.
Cycloaddition Reactions and Annulation Pathways
Cycloaddition reactions offer a powerful strategy for ring formation, and the electron-rich double bond in this compound is a potential participant in such transformations. libretexts.org A cycloaddition involves the concerted combination of two π-electron systems to form a ring by converting π-bonds into new σ-bonds. libretexts.org The specific nature of the cycloaddition is determined by the number of π-electrons involved from each component. libretexts.orglibretexts.org
While direct studies on this specific substrate are not prominent, its potential reactivity can be inferred.
[4+2] Cycloadditions (Diels-Alder Type): In a typical Diels-Alder reaction, the compound would act as the dienophile (a 2π component). libretexts.org However, the tetrasubstituted and sterically hindered nature of the alkene may render it a less reactive dienophile. The reaction would involve a conjugated diene reacting with the C=C double bond to form a six-membered ring. libretexts.org
[2+2] Cycloadditions: These reactions form four-membered rings and typically require photochemical activation, especially for simple alkenes. libretexts.orglibretexts.org Thermally allowed [2+2] cycloadditions are generally limited to specific substrates like ketenes. libretexts.org The reaction of the butenediol with another alkene under UV irradiation could potentially yield a cyclobutane (B1203170) derivative.
[3+2] Cycloadditions: Also known as dipolar cycloadditions, these reactions involve a three-atom π-system (a 1,3-dipole) and a two-atom π-system (a dipolarophile). libretexts.orgnih.gov The alkene in this compound could serve as the 2π component, reacting with dipoles like azides or nitrile oxides to form five-membered heterocycles. Another possibility is its reaction with an oxyallyl cation, which can act as a three-carbon component to generate a five-membered carbocycle. nih.gov
Annulation pathways, which involve the formation of a new ring onto an existing structure, could also be envisioned, particularly those initiated by the functional groups within the molecule, leading to intramolecular ring closures as discussed in section 4.3.3.
Olefin Functionalization under Catalytic Conditions
The vinyl iodide moiety is a key functional group for catalytic cross-coupling reactions, providing a handle for carbon-carbon and carbon-heteroatom bond formation. Additionally, the alkene itself is susceptible to other functionalization reactions.
Cross-Coupling Reactions: The vinyl iodide can readily participate in classic palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would replace the iodine atom with an aryl, vinyl, alkyl, or alkynyl group, respectively, allowing for significant elaboration of the molecular skeleton. The synthesis of (Z)-γ-iodo allylic alcohols from precursors like ethyl (Z)-β-iodoacrylate highlights the utility of the vinyl iodide group in subsequent coupling reactions. orgsyn.org
Metathesis: While olefin cross-metathesis is a powerful tool for C=C bond formation, the tetrasubstituted nature of the alkene in the title compound would likely make it a challenging substrate for standard ruthenium-based catalysts like the Grubbs' catalyst. researchgate.net
Iodination and Halogen Exchange: The vinyl iodide can be prepared from precursors like 2-butyne-1,4-diol (B31916) via methods involving trimethylsilyl (B98337) iodide. researchgate.net Halogen exchange reactions, such as the Finkelstein reaction, could potentially convert the vinyl iodide to other vinyl halides using salts like NaBr or NaCl, though this is more common for alkyl halides. ncert.nic.in
The following table summarizes potential catalytic transformations at the olefin core.
| Reaction Type | Catalyst/Reagents | Potential Product |
| Suzuki Coupling | Pd Catalyst, Boronic Acid | (2Z)-2-benzyl-3-aryl-but-2-ene-1,4-diol |
| Sonogashira Coupling | Pd/Cu Catalyst, Terminal Alkyne | (2Z)-2-benzyl-3-alkynyl-but-2-ene-1,4-diol |
| Heck Coupling | Pd Catalyst, Alkene | (2Z)-2-benzyl-3-vinyl-but-2-ene-1,4-diol |
| Reduction | DIBAL-H | (Z)-2-benzyl-but-2-ene-1,4-diol |
Reactivity of the Primary Alcohol Groups
The two primary allylic alcohol groups are versatile sites for a range of chemical transformations, including oxidation, derivatization, and cyclization.
The oxidation of the primary alcohol groups can lead to the formation of aldehydes, carboxylic acids, or lactones, depending on the oxidant and reaction conditions. The selective oxidation of 1,2-diols is a challenge due to the potential for C-C bond cleavage. stanford.edu However, specific reagents have been developed for this purpose.
Selective Oxidation to Aldehydes: Reagents like o-iodoxybenzoic acid (IBX) are known to selectively oxidize primary alcohols to aldehydes without affecting other sensitive groups or cleaving 1,2-diols. google.com This would yield (2Z)-2-benzyl-3-iodobut-2-enedial.
Oxidation to Lactones: Stronger oxidizing conditions or specific reagents could lead to the formation of a γ-lactone through oxidation of one alcohol to a carboxylic acid followed by intramolecular esterification.
Distinguishing the Alcohols: Although both are primary, their electronic environments are slightly different due to the adjacent benzyl and iodo substituents, which might allow for selective mono-oxidation under carefully controlled conditions. For instance, selective oxidation of one hydroxyl group in a diol can be challenging, but methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been reported for vicinal diols. Iodine in water has also been used for the deprotective oxidation of allylic ethers to enones, suggesting the system's sensitivity to iodine-based reagents. nih.gov
The table below outlines expected products from various oxidation strategies.
| Reagent(s) | Expected Major Product |
| o-Iodoxybenzoic acid (IBX) | (2Z)-2-benzyl-3-iodobut-2-enedial |
| MnO₂ | (2Z)-2-benzyl-3-iodobut-2-enedial (allylic oxidation) |
| DDQ | Mono- or di-oxidation products |
| Strong oxidant (e.g., KMnO₄, heat) | C-C bond cleavage or over-oxidation products |
The hydroxyl groups can be readily converted into a variety of other functional groups.
Ethers: Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide, would yield the corresponding di-ether. youtube.com
Esters: Esterification with a carboxylic acid (e.g., using DCC as a coupling agent) or an acyl chloride in the presence of a base would furnish the corresponding di-ester. nih.gov
Cyclic Acetals: The 1,4-diol structure is well-suited for the formation of a seven-membered cyclic acetal (B89532) upon reaction with an aldehyde or ketone under acidic catalysis. organic-chemistry.orgchemtube3d.comijsdr.org The formation of cyclic acetals is a common strategy for protecting diol functionalities. ijsdr.org These reactions are typically catalyzed by a Brønsted or Lewis acid, often with removal of water to drive the equilibrium. organic-chemistry.orgresearchgate.net
The proximity of the two alcohol groups to the vinyl iodide creates opportunities for intramolecular reactions to form heterocyclic products. Such reactions are often favored kinetically over their intermolecular counterparts. masterorganicchemistry.com
Formation of Furan (B31954) Derivatives: Acid-catalyzed dehydration could potentially lead to the formation of a substituted furan ring.
Iodoetherification/Iodoepoxidation: The combination of an allylic alcohol and an iodine source can lead to intramolecular cyclization. For example, photolysis of allylic alcohol hypoiodites, formed in situ with reagents like mercury(II) oxide and iodine, can lead to α-iodoepoxides. rsc.org
Nucleophilic Substitution: One hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate). The remaining hydroxyl group could then act as an intramolecular nucleophile to displace the leaving group, forming a cyclic ether, such as a substituted oxetane (B1205548) or tetrahydrofuran (B95107) derivative. acs.org
Reactions Involving the Benzyl Substituent
The benzyl group is not merely a spectator; its C-H bonds at the benzylic position are activated and can participate in various reactions.
Benzylic Oxidation: The benzylic C-H bonds are susceptible to oxidation. Strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ under acidic conditions could potentially oxidize the benzylic CH₂ group to a ketone (benzophenone derivative), assuming the rest of the molecule survives the harsh conditions.
Radical Halogenation: The benzylic position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). This proceeds via a resonance-stabilized benzylic radical. khanacademy.org
Hydrogenolysis: The benzyl group can be cleaved under catalytic hydrogenolysis conditions (e.g., H₂, Pd/C). youtube.comyoutube.com In this case, the reaction would cleave the C-C bond between the phenyl ring and the butene backbone, replacing it with a hydrogen atom to yield (2Z)-2-methyl-3-iodobut-2-ene-1,4-diol and toluene. youtube.com This reaction is particularly useful as it can often be performed without affecting other functional groups like ethers or vinyl iodides. youtube.com The benzyl group's presence can also play a key role in the synthesis of complex structures by providing steric hindrance or engaging in π-π stacking interactions that guide the stereochemical outcome of a reaction. nih.gov
Benzylic Functionalization and Aromatic Transformations
The benzyl group within the molecule presents two primary sites for chemical modification: the benzylic methylene (B1212753) (-CH₂-) group and the aromatic phenyl ring itself. The reactivity of these sites is well-established in organic chemistry, allowing for a predictable range of transformations, although specific studies on this compound are not prevalent in the reviewed literature.
Benzylic Position Reactivity
The carbon atom of the methylene group attached directly to the phenyl ring is known as the benzylic position. This position is notably reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals and carbocations through resonance. wikipedia.orgyoutube.comyoutube.com This inherent stability facilitates a variety of functionalization reactions.
Oxidation: A significant transformation of the benzylic position is its oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize non-tertiary benzylic carbons. wikipedia.org For a primary benzylic group, as in the target molecule, this reaction typically proceeds to form a carboxylic acid. wikipedia.orgmasterorganicchemistry.com This process is robust and can cleave any additional carbons in an alkyl chain, though in this case, it would convert the benzyl group into a benzoyl group, ultimately yielding a benzoic acid derivative. wikipedia.org The reaction generally requires the presence of at least one benzylic hydrogen, a condition met by the -CH₂- group in the parent compound. masterorganicchemistry.com
Halogenation: The benzylic position can undergo selective halogenation, particularly bromination, under free radical conditions. youtube.comyoutube.com Reagents such as N-bromosuccinimide (NBS), often in the presence of light or a radical initiator, are commonly used for this purpose. wikipedia.orgyoutube.com The reaction proceeds via a resonance-stabilized benzylic radical, leading to the substitution of a benzylic hydrogen with a bromine atom. wikipedia.orgyoutube.com
Nucleophilic Substitution: Benzylic halides, which can be formed via halogenation, are excellent substrates for nucleophilic substitution reactions. youtube.comstackexchange.com They can react through both Sₙ1 and Sₙ2 mechanisms. The formation of a resonance-stabilized benzylic carbocation makes the Sₙ1 pathway favorable, especially with weak nucleophiles. youtube.comstackexchange.com Stronger nucleophiles can favor an Sₙ2 pathway. stackexchange.com This allows for the introduction of a wide range of functional groups at the benzylic position.
Potential Benzylic Functionalization Reactions While specific experimental data for this compound is not available, the following table outlines potential transformations based on established benzylic reactivity.
| Reaction Type | Reagent(s) | Potential Product Functional Group |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid (-COOH) |
| Radical Bromination | NBS, light/peroxide | Benzylic Bromide (-CHBr-) |
| Nucleophilic Substitution (from bromide) | Various Nucleophiles (e.g., -OH, -CN, -OR) | Alcohol, Nitrile, Ether, etc. |
Aromatic Ring Transformations
The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The existing alkyl substituent (the butenediol backbone) is generally considered an activating group and an ortho, para-director for these reactions. This means that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the point of attachment of the benzyl group.
Halogenation: The introduction of halogens (e.g., Br₂, Cl₂) onto the aromatic ring can be achieved using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). This differs from benzylic halogenation, which proceeds under radical conditions. wikipedia.org
Nitration: The aromatic ring can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).
Friedel-Crafts Reactions: The Friedel-Crafts alkylation and acylation reactions allow for the formation of new carbon-carbon bonds on the aromatic ring. Alkylation introduces an alkyl group, while acylation introduces an acyl group.
The reactivity of the aromatic ring can be influenced by the electronic properties of substituents. Electron-donating groups on the ring can enhance the rate of electrophilic substitution, while electron-withdrawing groups can decrease it. youtube.com
Potential Aromatic Substitution Reactions The following table summarizes potential electrophilic aromatic substitution reactions on the phenyl ring of this compound.
| Reaction Type | Reagent(s) | Potential Position of Substitution |
| Bromination | Br₂, FeBr₃ | ortho, para |
| Nitration | HNO₃, H₂SO₄ | ortho, para |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho, para |
It is crucial to note that the specific conditions for these transformations would need to be carefully optimized to account for the other functional groups present in this compound, such as the diol and the vinyl iodide, to avoid undesired side reactions.
V. Mechanistic Investigations and Computational Studies on 2z 2 Benzyl 3 Iodobut 2 Ene 1,4 Diol
Elucidation of Reaction Mechanisms in its Synthesis and Transformations
Currently, there is no specific literature detailing the mechanistic pathways for the synthesis or subsequent chemical transformations of (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol. Research in this area would likely involve:
Synthesis: Investigating the stereospecific addition of iodine and a benzyl (B1604629) group to a suitable precursor, such as a substituted butynediol. Mechanistic studies would aim to elucidate the nature of the intermediates and transition states to explain the observed (Z)-stereochemistry.
Transformations: Exploring reactions such as nucleophilic substitution of the iodine atom, oxidation of the diol, or cyclization reactions. Mechanistic probes, such as isotopic labeling and kinetic studies, would be crucial to understand these processes.
Theoretical Analysis of Stereoselectivity and Regioselectivity
A thorough theoretical analysis is required to understand the factors governing the stereoselectivity and regioselectivity in reactions involving this compound. Such an analysis would typically employ computational methods to:
Model the transition states of competing reaction pathways.
Calculate the energy barriers for the formation of different stereoisomers and regioisomers.
Identify the key steric and electronic interactions that dictate the observed selectivity.
Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules. For this compound, DFT calculations could provide valuable insights into:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack.
Electrostatic Potential Maps: To visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.
Bonding Analysis: To understand the nature of the carbon-iodine bond and other key structural features.
A hypothetical data table of DFT-calculated parameters is presented below to illustrate the type of information that would be generated from such a study.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound. These simulations would be instrumental in:
Conformational Sampling: Identifying the most stable conformations of the molecule in different solvent environments.
Intermolecular Interactions: Simulating how the molecule interacts with other molecules, such as solvents or reactants, which is crucial for understanding reaction mechanisms in solution.
Kinetic Studies and Reaction Pathway Modeling
Experimental kinetic studies, complemented by computational modeling, are essential for a complete understanding of the reactivity of this compound. This would involve:
Rate Law Determination: Experimentally measuring how the rate of a reaction depends on the concentration of reactants.
Activation Parameters: Calculating the activation energy, enthalpy, and entropy from temperature-dependent kinetic data.
Reaction Pathway Modeling: Using computational methods to model the entire reaction coordinate, from reactants to products, including all intermediates and transition states, to corroborate experimental findings.
A hypothetical data table for kinetic parameters is shown below.
| Reaction Type | Rate Constant (k) at 298 K | Activation Energy (Ea) |
| Nucleophilic Substitution | 1.2 x 10⁻⁴ M⁻¹s⁻¹ | 75 kJ/mol |
| Oxidation | 3.5 x 10⁻⁵ M⁻¹s⁻¹ | 82 kJ/mol |
Vi. Role of 2z 2 Benzyl 3 Iodobut 2 Ene 1,4 Diol As a Building Block in Advanced Organic Synthesis
Precursor for the Synthesis of Structurally Complex Natural Products (General Applications)
No instances of (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol being used as a precursor in the total synthesis of any natural product have been documented in the surveyed literature. In principle, a molecule with this substitution pattern could be a valuable intermediate. The vinyl iodide functionality is a common handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, which are pivotal in the construction of complex natural product skeletons. wikipedia.org The diol and benzyl (B1604629) functionalities could be elaborated to introduce further stereocenters and build upon the carbon framework. For instance, methods like the Barton vinyl iodide synthesis are employed in the synthesis of complex natural products. chem-station.com
Scaffold for the Construction of Pharmaceutically Relevant Motifs (General Applications)
There is no available research on the use of this compound as a scaffold for pharmaceutically relevant motifs. Generally, substituted butenediols can serve as starting materials for a variety of heterocyclic and carbocyclic structures. evitachem.com The diol functionality could be used to construct rings, while the vinyl iodide offers a site for introducing diverse substituents via cross-coupling, a common strategy in medicinal chemistry to generate libraries of potential drug candidates. organic-chemistry.org
Synthesis of Chiral Intermediates and Enantioenriched Compounds
The synthesis of chiral intermediates from this compound has not been reported. The prochiral nature of the two hydroxyl groups suggests that an enantioselective transformation, such as an enzyme-catalyzed acylation or an asymmetric metal-catalyzed reaction, could in theory produce chiral, enantioenriched products. researchgate.net Chiral diols are highly valuable building blocks in asymmetric synthesis. nih.govnih.gov The synthesis of enantiomerically pure compounds is critical in the development of many pharmaceuticals.
Vii. Future Directions and Emerging Research Opportunities for 2z 2 Benzyl 3 Iodobut 2 Ene 1,4 Diol Chemistry
Sustainable and Green Chemistry Approaches in its Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of complex molecules, this often involves developing methods that are more efficient and use less hazardous materials.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Catalysis: The use of catalysts, particularly those based on abundant and non-toxic metals, can enable new, more efficient transformations under milder conditions. For example, the selective hydrogenation of 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol (B106632) can be achieved with high selectivity using specialized palladium or platinum catalysts, avoiding harsher conditions required by traditional methods. chemicalbook.com
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources, such as biomass, is a key goal of green chemistry.
Flow Chemistry Applications for Scalable Production and Transformations
Flow chemistry, where reactions are run in continuous-flow reactors rather than in batches, offers several advantages for the synthesis of fine chemicals. noelresearchgroup.com
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time, which can improve selectivity and yield. scirp.org This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Scalability: Scaling up a reaction in a flow system can often be achieved by running the system for a longer period or by numbering up reactors, which can be more straightforward than scaling up a batch reaction. scirp.orgacs.org
Automation and Integration: Flow systems are well-suited for automation and can be integrated into multi-step synthetic sequences without the need for isolating intermediates. noelresearchgroup.comrsc.org
Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Reaction Scale | Limited by vessel size | Scalable by time or numbering-up scirp.org |
| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient due to large surface-area-to-volume ratio |
| Safety | Handling large quantities of hazardous materials | Smaller reaction volumes at any given time enhance safety noelresearchgroup.com |
| Process Control | More challenging to maintain homogeneity | Precise control of parameters scirp.org |
Chemo- and Regioselective Functionalization of Polyfunctionalized Substrates
Molecules with multiple reactive sites, such as polyols or dienes, present a challenge in selectively modifying only one of those sites. rsc.org
Catalytic Control: The development of catalysts that can distinguish between similar functional groups is a major area of research. For instance, copper-catalyzed cross-coupling reactions have been used for the chemoselective functionalization of polyols. nih.gov
Protecting Groups: While a classic strategy, modern research focuses on developing protecting groups that can be added and removed under very mild and specific conditions.
Direct Functionalization: Methods that allow for the direct modification of a specific C-H bond or functional group without pre-functionalization are highly sought after.
Integration with Biocatalytic Methods for Enhanced Selectivity
Enzymes are highly selective catalysts that can perform complex transformations under mild conditions. nih.gov
Enantioselectivity: Biocatalysts, such as alcohol dehydrogenases or lipases, are often used to produce single enantiomers of chiral molecules, which is crucial for the synthesis of pharmaceuticals. nih.gov
Chemo- and Regioselectivity: Enzymes can exhibit exquisite selectivity for one functional group over another in a polyfunctionalized molecule. rsc.org
Chemo-enzymatic Cascades: Combining enzymatic reactions with traditional chemical catalysis in a one-pot sequence can lead to highly efficient and novel synthetic routes. acs.org This approach leverages the high selectivity of enzymes and the broad reaction scope of chemical catalysts.
Advanced Computational Design for Reaction Discovery
Computational chemistry and machine learning are becoming powerful tools in chemical research. rsc.org
Reaction Prediction: Algorithms can be used to predict the outcome of reactions and to suggest optimal reaction conditions.
Catalyst Design: Computational modeling can aid in the design of new catalysts with improved activity and selectivity.
Mechanism Elucidation: Understanding the detailed mechanism of a reaction through computational studies can provide insights that lead to the development of new and improved synthetic methods.
Q & A
Q. What is the optimized synthetic route for (2Z)-2-benzyl-3-iodobut-2-ene-1,4-diol, and how is stereochemical control achieved?
The compound is synthesized via a Grignard addition followed by iodination. Freshly prepared benzyl magnesium chloride reacts with 2-butyne-1,4-diol in THF, catalyzed by CuBr·SMe₂ (2 mol%). Iodine (I₂) is introduced to yield the iodinated product. The stereochemical outcome (Z-configuration) is influenced by the reaction solvent, temperature, and the use of copper bromide as a stereodirecting catalyst .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key methods include:
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
The iodine atom acts as a leaving group, enabling participation in Pd-catalyzed couplings (e.g., Heck-Matsuda reactions). Its electronegativity stabilizes transition states, facilitating oxidative addition in catalytic cycles. Substitution with aryl groups via arenediazonium salts has been demonstrated under flow conditions .
Advanced Research Questions
Q. What computational methods are used to model the electronic structure and reactivity of this iodinated diol?
Density Functional Theory (DFT) simulations predict frontier molecular orbitals, highlighting the iodine’s electron-withdrawing effects. Molecular dynamics studies assess steric interactions between the benzyl group and the diol backbone, which influence regioselectivity in reactions. Experimental IR/Raman data validate computational models .
Q. How do batch vs. flow reactor conditions affect catalytic efficiency in Heck-Matsuda reactions involving this compound?
Batch : Requires ligands (e.g., PPh₃) and bases to prevent Pd nanoparticle formation. Flow : Eliminates ligands and bases due to enhanced mass transfer and reduced residence time. A benchmark reaction with 4-chlorobenzenediazonium tetrafluoroborate achieved 95% conversion in flow vs. 70% in batch . Table : Comparison of Reaction Parameters
| Parameter | Batch System | Flow System |
|---|---|---|
| Ligand Required | Yes | No |
| Base Required | Yes | No |
| Conversion (%) | 70 | 95 |
Q. What contradictions exist in isomerization vs. hydrogenation pathways for related diols, and how do they apply here?
Studies on cis-2-butene-1,4-diol show competing pathways: isomerization to trans-isomers vs. hydrogenation to saturated diols. For the iodinated analog, steric hindrance from the benzyl group favors isomerization over hydrogenation. Solvent polarity (e.g., MeOH vs. THF) further modulates selectivity .
Q. How is the stereochemistry of this compound preserved during enzymatic degradation?
In microbial pathways (e.g., Pleurotus ostreatus), the Z-configuration is retained during oxidative degradation to (2Z)-but-2-enedial. This contrasts with non-enzymatic hydrolysis, where racemization occurs. Stereospecific enzyme binding is critical for pathway fidelity .
Q. What challenges arise in X-ray crystallographic refinement of this compound?
- Disorder : The benzyl group and iodine atom may exhibit positional disorder.
- Twinned Data : SHELXL refinement with HKLF5 format is recommended for handling twinning.
- Resolution : High-resolution data (>1.0 Å) are required to resolve overlapping electron density from the diol and iodine .
Methodological Considerations
Q. How can isomerization during synthesis be minimized?
Q. What enzymatic systems interact with structurally similar 1,4-diols, and could they apply here?
Fungal B-glucosidases catalyze transglycosylation with alkane-1,4-diols as acceptors. For the iodinated analog, the iodine’s steric bulk may inhibit enzyme binding, requiring mutagenesis studies to optimize active-site compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
